2-(Piperidin-4-yloxy)pyrimidine dihydrochloride synthesis protocol
2-(Piperidin-4-yloxy)pyrimidine dihydrochloride synthesis protocol
An In-depth Technical Guide to the Synthesis of 2-(Piperidin-4-yloxy)pyrimidine Dihydrochloride
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
2-(Piperidin-4-yloxy)pyrimidine and its dihydrochloride salt represent a crucial structural motif in contemporary drug discovery. This molecule serves as a versatile building block, or scaffold, for the synthesis of a wide array of pharmacologically active compounds. Its prevalence is particularly notable in the development of kinase inhibitors for oncology, where the pyrimidine core can engage in essential hydrogen bonding interactions within the ATP-binding site of target enzymes, while the piperidine moiety offers a vector for introducing substituents to modulate potency, selectivity, and pharmacokinetic properties.[1][2] This guide provides a comprehensive, field-proven protocol for the synthesis of 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride, moving beyond a mere recitation of steps to elucidate the underlying chemical principles and strategic considerations that ensure a robust and reproducible outcome.
Strategic Approach: A Three-Step Synthesis via Protected Intermediates
The synthesis of the target compound is logically approached through a three-step sequence that hinges on the strategic use of a protecting group. A direct reaction between 2-chloropyrimidine and 4-hydroxypiperidine is unfeasible, as the secondary amine of the piperidine is a more potent nucleophile than its secondary hydroxyl group, leading to undesired N-arylation.
Therefore, our strategy involves:
-
Protection: Temporarily masking the piperidine nitrogen's reactivity using a tert-butoxycarbonyl (Boc) group. This group is stable under the basic conditions required for the subsequent step and is readily removed under mild acidic conditions.[3][4]
-
Coupling: Formation of the critical C-O ether bond via a Williamson ether synthesis, a type of nucleophilic aromatic substitution (SNAr), between the protected piperidinol and 2-chloropyrimidine.[5][6][7]
-
Deprotection and Salt Formation: Removal of the Boc group with hydrochloric acid, which concurrently protonates the basic nitrogen centers to yield the stable dihydrochloride salt.[8][9]
The complete synthetic workflow is illustrated below.
Caption: Overall synthetic scheme for 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride.
Part 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate
Principle & Causality
The foundational step is the protection of the piperidine nitrogen. The Boc group is ideal as it transforms the nucleophilic amine into a non-reactive carbamate by delocalizing the nitrogen's lone pair of electrons through resonance with the adjacent carbonyl group.[4] This electronic effect, combined with the steric bulk of the tert-butyl group, effectively prevents the nitrogen from participating in the subsequent SNAr reaction. The reaction is a standard nucleophilic acyl substitution where the piperidine nitrogen attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O).
Experimental Protocol
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Hydroxypiperidine | 101.15 | 10.0 g | 98.86 mmol |
| Di-tert-butyl dicarbonate | 218.25 | 22.6 g | 103.55 mmol |
| Triethylamine (Et₃N) | 101.19 | 14.0 mL | 100.8 mmol |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxypiperidine (10.0 g) and dichloromethane (200 mL). Stir until all solids are dissolved.
-
Add triethylamine (14.0 mL) to the solution. Cool the flask to 0 °C in an ice-water bath. Rationale: The reaction with (Boc)₂O is exothermic; cooling prevents potential side reactions and ensures controlled addition.
-
Dissolve di-tert-butyl dicarbonate (22.6 g) in a minimal amount of DCM and add it dropwise to the cooled piperidine solution over 30 minutes using an addition funnel.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 6-12 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the 4-hydroxypiperidine starting material is fully consumed.[3]
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL). Rationale: The acid wash removes excess triethylamine, the base wash removes any acidic impurities, and the brine wash aids in removing residual water from the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product is typically a white to off-white solid of sufficient purity for the next step. If necessary, it can be further purified by recrystallization from a mixture of ethyl acetate and hexanes.
Part 2: Synthesis of tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate
Principle & Causality
This step is a Williamson ether synthesis, proceeding via an SNAr mechanism.[5][6] A strong, non-nucleophilic base is required to deprotonate the hydroxyl group of the N-Boc-4-hydroxypiperidine, forming a potent alkoxide nucleophile. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, driving the reaction forward. The resulting alkoxide then attacks the electron-deficient C2 position of the 2-chloropyrimidine ring, displacing the chloride leaving group. Anhydrous, polar aprotic solvents like Dimethylformamide (DMF) are essential to solvate the sodium cation without protonating the highly reactive alkoxide.
Experimental Protocol
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| N-Boc-4-hydroxypiperidine | 201.27 | 10.0 g | 49.69 mmol |
| Sodium Hydride (60% in oil) | 24.00 (as NaH) | 2.4 g | 60.0 mmol |
| 2-Chloropyrimidine | 114.54 | 5.9 g | 51.5 mmol |
| Anhydrous DMF | 73.09 | 150 mL | - |
Procedure:
-
Safety First: Sodium hydride reacts violently with water and is flammable. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
To a dry 500 mL three-neck flask under an inert atmosphere, add sodium hydride (2.4 g of 60% dispersion). Wash the NaH with anhydrous hexanes (2 x 20 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous DMF (100 mL) to the flask and cool to 0 °C in an ice-water bath.
-
Dissolve N-Boc-4-hydroxypiperidine (10.0 g) in anhydrous DMF (50 mL) and add it slowly to the NaH suspension. Effervescence (H₂ gas evolution) will be observed. Stir at 0 °C for 1 hour after the addition is complete. Rationale: This period ensures complete formation of the sodium alkoxide.
-
Add a solution of 2-chloropyrimidine (5.9 g) in a small amount of anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C. Stir for 12-18 hours, monitoring by TLC.
-
Workup: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water until gas evolution ceases.
-
Pour the mixture into a separatory funnel containing 300 mL of water and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is typically an oil or semi-solid. Purify by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure product.
Part 3: Synthesis of 2-(Piperidin-4-yloxy)pyrimidine Dihydrochloride
Principle & Causality
The final step involves the removal of the acid-labile Boc protecting group.[9] Strong acids like hydrochloric acid protonate the carbamate oxygen, initiating a cascade that leads to the elimination of isobutylene and the release of an unstable carbamic acid, which rapidly decarboxylates to give the free amine.[4] By using a solution of HCl in a non-aqueous solvent like dioxane or ethyl acetate, the newly liberated piperidine nitrogen and one of the pyrimidine ring nitrogens are protonated, causing the desired dihydrochloride salt to precipitate from the less polar organic medium.[10]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Protocol
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Protected Intermediate | 279.34 | 10.0 g | 35.8 mmol |
| 4 M HCl in 1,4-Dioxane | - | 50 mL | 200 mmol |
| Diethyl Ether | 74.12 | 200 mL | - |
Procedure:
-
Dissolve the purified intermediate from Part 2 (10.0 g) in a 250 mL round-bottom flask with a minimal amount of methanol or ethyl acetate (approx. 20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 4 M HCl solution in 1,4-dioxane (50 mL). Rationale: The addition is exothermic and a precipitate will begin to form almost immediately.
-
Remove the ice bath and stir the resulting thick suspension at room temperature for 2-4 hours to ensure complete deprotection.[8]
-
Isolation: Add diethyl ether (200 mL) to the suspension to further decrease the solubility of the salt and ensure complete precipitation.
-
Stir for an additional 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake with copious amounts of diethyl ether to remove any non-polar impurities and residual solvent.
-
Dry the resulting white crystalline solid under high vacuum to obtain 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride.[11]
Characterization
-
Appearance: White to off-white solid
-
Molecular Formula: C₉H₁₃N₃O·2HCl[12]
-
Molecular Weight: 252.14 g/mol [12]
-
Analytical Confirmation: The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Elemental analysis can be used to confirm the dihydrochloride salt stoichiometry.
Safety, Handling, and Storage
-
General Precautions: All steps should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
-
Reagent-Specific Hazards:
-
Sodium Hydride (NaH): Highly reactive and flammable solid. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.
-
2-Chloropyrimidine: Irritant. Avoid contact with skin and eyes.[13]
-
HCl in Dioxane / Trifluoroacetic Acid (TFA): Corrosive and causes severe burns. Handle with extreme care.
-
-
Product Storage: The final product, 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride, may be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator.[14]
References
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Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. PubMed. Available at: [Link]
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2-(PIPERIDIN-4-YLOXY)PYRIMIDINE DIHYDROCHLORIDE. 2a biotech. Available at: [Link]
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5-Fluoro-2-(piperidin-4-yloxy)pyrimidine hydrochloride Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. Available at: [Link]
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Boc deprotection conditions tested. ResearchGate. Available at: [Link]
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Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]
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Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]
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Williamson ether synthesis. Wikipedia. Available at: [Link]
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Identification of highly potent 2,4-diarylaminopyrimidine analogs of a typical piperidinyl-4-ol moiety as promising antitumor ALK inhibitors. PubMed. Available at: [Link]
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The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
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Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ACS Publications. Available at: [Link]
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The Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]
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Williamson ether synthesis. Khan Academy. Available at: [Link]
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N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. Available at: [Link]
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Amination products of chloropyrazine and 2-chloropyrimidine. ResearchGate. Available at: [Link]
- Process for the preparation of piperazine compounds and hydrochloride salts thereof. Google Patents.
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